molecular formula C10H3Cl2F7N2O3 B14322232 Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- CAS No. 105923-43-1

Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)-

Cat. No.: B14322232
CAS No.: 105923-43-1
M. Wt: 403.03 g/mol
InChI Key: SXDBUDJENJXVBJ-UHFFFAOYSA-N
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Description

Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including amide, nitro, chloro, and fluoro groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichloro-4-nitroaniline with a fluorinated acyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also incorporate efficient purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxo derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 2,5-dichloro-4-aminophenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxo derivatives at the amide group.

Scientific Research Applications

Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-nitroaniline: Shares the dichloro and nitro groups but lacks the fluorinated amide structure.

    N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of the fluorinated propanamide group.

Uniqueness

Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

105923-43-1

Molecular Formula

C10H3Cl2F7N2O3

Molecular Weight

403.03 g/mol

IUPAC Name

N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C10H3Cl2F7N2O3/c11-3-2-6(21(23)24)4(12)1-5(3)20-7(22)8(13,9(14,15)16)10(17,18)19/h1-2H,(H,20,22)

InChI Key

SXDBUDJENJXVBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)NC(=O)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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